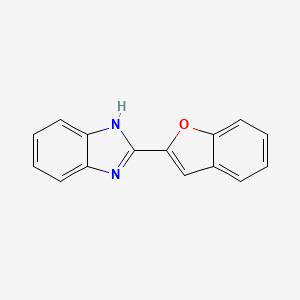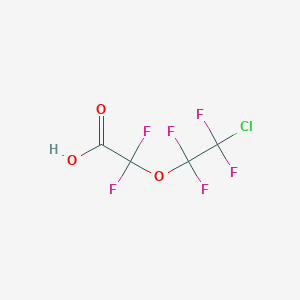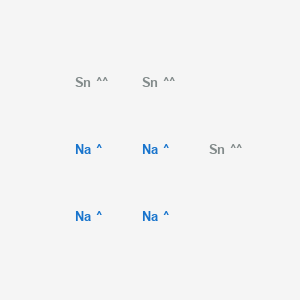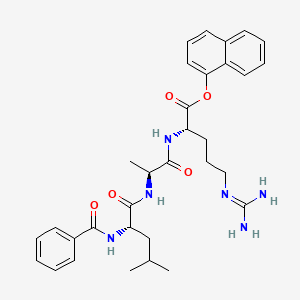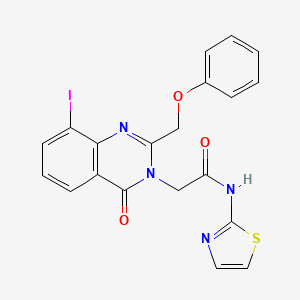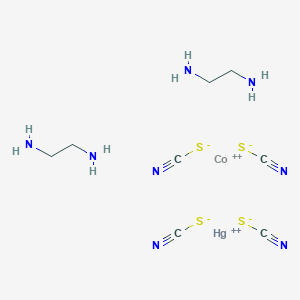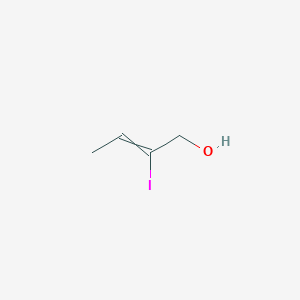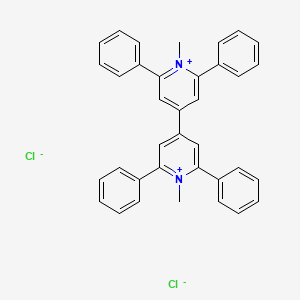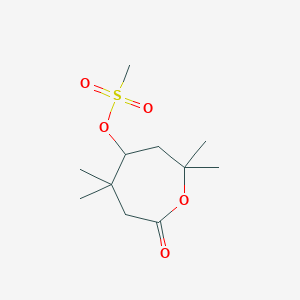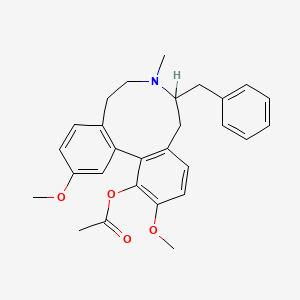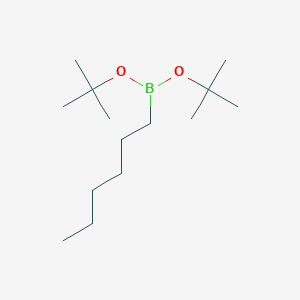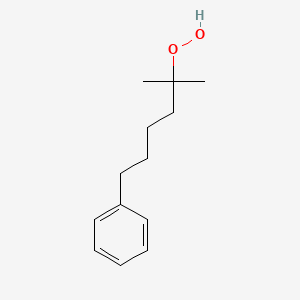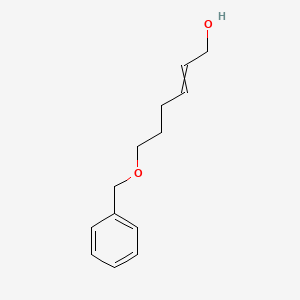
6-(Benzyloxy)hex-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Benzyloxy)hex-2-en-1-ol is an organic compound with the molecular formula C13H18O2 It is characterized by a benzyl group attached to a hexenol chain, which imparts unique chemical properties to the molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)hex-2-en-1-ol typically involves the reaction of benzyl alcohol with hex-2-en-1-ol under specific conditions. One common method is the Williamson ether synthesis, where benzyl alcohol is reacted with hex-2-en-1-ol in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the ether bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Benzyloxy)hex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid.
Reduction: 6-(Benzyloxy)hexanol.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
6-(Benzyloxy)hex-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-(Benzyloxy)hex-2-en-1-ol depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s hydroxyl group is converted to a carbonyl group through the transfer of electrons. In biological systems, the compound may interact with cellular targets, disrupting microbial cell walls or interfering with metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Benzyloxy)hex-1-en-3-ol: Similar structure but with a different position of the double bond and hydroxyl group.
6-(Benzyloxy)hexane-1-ol: Saturated analog without the double bond.
6-(Benzyloxy)hex-2-yn-1-ol: Analog with a triple bond instead of a double bond.
Uniqueness
6-(Benzyloxy)hex-2-en-1-ol is unique due to its specific structural features, which confer distinct reactivity and potential applications. The presence of both a benzyl group and an unsaturated hexenol chain allows for diverse chemical transformations and interactions in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
83458-91-7 |
|---|---|
Molekularformel |
C13H18O2 |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
6-phenylmethoxyhex-2-en-1-ol |
InChI |
InChI=1S/C13H18O2/c14-10-6-1-2-7-11-15-12-13-8-4-3-5-9-13/h1,3-6,8-9,14H,2,7,10-12H2 |
InChI-Schlüssel |
DEORESRIUGNIIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCCCC=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


